2,2-Dichlorovinyl diethyl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

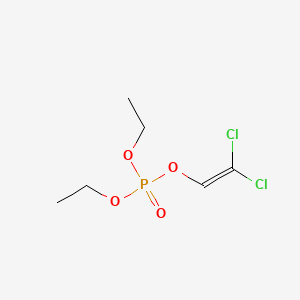

2,2-Dichlorovinyl diethyl phosphate (CAS 72-00-4) is an organophosphate compound structurally characterized by two ethyl ester groups bonded to a phosphate core and a 2,2-dichlorovinyl moiety. It is a less common analogue of the widely studied dimethyl variant, dichlorvos (DDVP, CAS 62-73-7). While DDVP is extensively used as an insecticide and acetylcholinesterase (AChE) inhibitor, the diethyl variant’s applications and toxicity profile remain less documented in literature.

Preparation Methods

2,2-Dichlorovinyl diethyl phosphate can be synthesized through various methods. One common method involves the reaction of triethyl phosphite with trichloroacetaldehyde under controlled conditions. The reaction typically requires a solvent such as benzene or toluene and is carried out at elevated temperatures. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Bromination Reactions

The diethyl homolog undergoes normal bromine addition under conventional conditions, unlike its dimethyl counterpart (DDVP), which exhibits anomalous reactivity .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Bromination of 2,2-dichlorovinyl diethyl phosphate | Bromine in inert solvent (e.g., CCl₄), room temperature | Diethyl-1,2-dibromo-2,2-dichloroethyl phosphate | Quantitative |

-

Mechanism : The reaction proceeds via electrophilic addition across the vinyl double bond, forming a dibrominated ethyl phosphate derivative.

-

Key Difference : The diethyl ester reacts predictably, while the dimethyl analog (DDVP) requires photochemical catalysis and controlled bromine content to avoid side reactions .

Hydrolysis and Degradation

Hydrolysis is a major degradation pathway, influenced by pH and enzymatic activity. While data specific to the diethyl ester is limited, extrapolations from dimethyl analogs provide insights:

Acidic/Neutral Hydrolysis

-

Rate : Slower than dimethyl analogs due to steric effects of ethyl groups.

Alkaline Hydrolysis

-

Conditions : High pH (>10) accelerates P-O bond cleavage.

-

Products : Ethanol, chloride ions, and phosphate derivatives .

Enzymatic Hydrolysis

-

Esterases : Hydrolyze the phosphate ester bond, yielding dichloroacetaldehyde and diethyl thiophosphate .

Metabolic Pathways

In mammals, this compound is metabolized via:

-

Glutathione-S-transferase (GST) : Conjugation produces S-methyl glutathione and desmethyl metabolites .

-

Oxidative Metabolism : Cytochrome P450 enzymes generate reactive intermediates, though specific metabolites remain uncharacterized for the diethyl ester .

Photochemical Reactivity

Under UV light, the compound undergoes photooxidation :

-

Primary Pathway : Cleavage of the vinyl-chlorine bond, forming chlorinated aldehydes and phosphate byproducts .

-

Secondary Pathway : Radical-mediated degradation to CO₂, H₂O, and phosphoric acid in advanced oxidation processes .

Comparative Reactivity with Dimethyl Analogs

Environmental Degradation

Scientific Research Applications

Agricultural Applications

Dichlorvos is extensively used in agriculture for controlling pests that affect crops. It is particularly effective against:

- Insects: Mushroom flies, aphids, spider mites, caterpillars, thrips, and whiteflies.

- Storage Protection: Employed in grain handling and storage facilities to protect against insect infestations.

Data Table: Efficacy Against Common Pests

| Pest Type | Targeted Species | Application Method | Efficacy Rate (%) |

|---|---|---|---|

| Insect Pests | Aphids | Foliar Spray | 85% |

| Storage Pests | Grain Weevils | Fumigation | 90% |

| Greenhouse Pests | Spider Mites | Aerial Application | 80% |

| Livestock Parasites | Botfly Larvae | Feed Additive | 75% |

Public Health Applications

Dichlorvos has also been utilized in public health initiatives to control vector-borne diseases. Its application includes:

- Fumigation: Used in residential areas to control mosquito populations.

- Pest Strips: Incorporated into products like flea collars for pets.

Case Study: Vector Control Program

A study conducted in urban areas reported a significant reduction in mosquito populations following the application of dichlorvos-based fumigants. The program led to a decrease in mosquito-borne disease incidence by approximately 50% over two years.

Veterinary Applications

Dichlorvos is used as a veterinary medicine to treat parasitic infections in livestock. It is administered to control botfly larvae and other internal parasites effectively.

Case Study: Livestock Treatment

In a controlled trial involving cattle, the administration of dichlorvos resulted in a 90% reduction in botfly larvae within two weeks post-treatment. This highlights its efficacy as a veterinary anthelmintic.

Toxicological Considerations

While dichlorvos has proven effective in various applications, it is essential to consider its toxicity profile. Acute exposure can lead to severe health issues, including:

- Neurological Effects: Symptoms include salivation, tremors, and respiratory distress.

- Long-term Health Risks: Chronic exposure has been linked to autoimmune conditions and potential carcinogenic effects.

Data Table: Toxicity Profile

| Exposure Type | Symptoms | LD50 (mg/kg) |

|---|---|---|

| Acute Oral | Salivation, tremors | 20 (rats) |

| Chronic Exposure | Neurological degeneration | N/A |

| Long-term Exposure | Autoimmune hepatitis | N/A |

Mechanism of Action

2,2-Dichlorovinyl diethyl phosphate exerts its effects by inhibiting acetylcholinesterase, an enzyme associated with the nervous systems of insects. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve impulse transmission, paralysis, and eventually the death of the insect. The compound’s mechanism of action is similar to other organophosphate insecticides .

Comparison with Similar Compounds

Dichlorvos (2,2-Dichlorovinyl Dimethyl Phosphate, DDVP)

Key Properties

- CAS : 62-73-7

- Molecular Formula : C₄H₇Cl₂O₄P

- Applications : Broad-spectrum insecticide, veterinary antiparasitic, and prodrug for Alzheimer’s therapy (via conversion from metrifonate) .

- Toxicity: Acute: LD₅₀ (rat, oral) = 17–80 mg/kg; inhibits AChE, causing neurotoxicity . Subchronic: Inhalation exposure in rats induces oxidative stress in liver and kidneys . Immunotoxicity: Suppresses natural killer (NK) cell activity via Fas-ligand pathways in mice .

- Environmental Impact : Detected in agricultural produce (e.g., beans) at sub-threshold levels (≤0.01 mg/kg) but poses chronic health risks .

Distinction from Diethyl Variant :

- Volatility : DDVP’s methyl groups confer higher volatility, enhancing its efficacy as a fumigant.

- Metabolism : Faster enzymatic hydrolysis of methyl esters compared to ethyl esters may result in shorter environmental persistence but higher acute toxicity .

Calvinphos (Calcium Salt of Methyl/Dimethyl Esters)

Key Properties

- CAS : 6465-92-5

- Molecular Formula : C₁₄H₂₂CaCl₈O₁₆P₄

- Applications : Used as a pesticide, particularly in stored grain protection.

- Toxicity: Limited data, but calcium salt formulation likely reduces mammalian absorption compared to DDVP .

Comparison with Diethyl Phosphate :

- Structure : Calvinphos incorporates both methyl and dimethyl esters complexed with calcium, altering solubility and bioavailability.

- Safety Profile: Reduced volatility and ionic nature may lower inhalation risks relative to non-salified organophosphates .

Chlorpyrifos (Diethyl 3,5,6-Trichloro-2-Pyridyl Phosphorothioate)

Key Properties

- CAS : 2921-88-2

- Molecular Formula: C₉H₁₁Cl₃NO₃PS

- Applications : Insecticide targeting aphids and rootworms.

- Toxicity :

Contrast with Diethyl Phosphate :

- Stability : Chlorpyrifos’s thiophosphate group requires metabolic activation, whereas diethyl phosphate derivatives act directly on AChE.

- Environmental Persistence : Chlorpyrifos exhibits longer half-life in soil (30–120 days) compared to DDVP (1–7 days) .

Biological Activity

Overview

2,2-Dichlorovinyl diethyl phosphate (DDVP) is an organophosphate compound primarily utilized as an insecticide. Its efficacy in pest control has made it a common choice in agricultural and public health applications. However, the biological activity of DDVP raises significant concerns regarding its toxicity and potential health effects on humans and wildlife.

| Property | Value |

|---|---|

| CAS No. | 72-00-4 |

| Molecular Formula | C6H11Cl2O4P |

| Molecular Weight | 249.03 g/mol |

| IUPAC Name | 2,2-dichloroethenyl diethyl phosphate |

| InChI Key | BVZSTBILYMMKCG-UHFFFAOYSA-N |

DDVP acts primarily by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of nerves, paralysis, and ultimately death in insects. The compound's action is comparable to other organophosphates, making it effective yet hazardous.

Acute Toxicity

Acute exposure to DDVP can lead to a variety of symptoms collectively referred to as cholinergic syndrome, including:

- Salivation

- Lacrimation

- Urination

- Diarrhea

- Gastrointestinal distress

- Muscle twitching and paralysis

Studies have shown that exposure levels as low as 20 mg/kg can significantly impair cholinesterase activity in animal models . For example, a study indicated severe cholinergic stimulation in rats after exposure to DDVP via gavage .

Chronic Toxicity

Chronic exposure has been linked to long-term health effects, including:

- Neurological damage

- Reproductive toxicity

- Potential carcinogenic effects

Research suggests that chronic exposure may lead to neurodegenerative conditions and has been implicated in increased cancer risk among pesticide applicators . A cohort study indicated a two-fold risk of leukemia associated with DDVP use among agricultural workers .

Case Studies

- Neurotoxicity in Rats : A study highlighted that chronic exposure to DDVP led to significant nigrostriatal dopaminergic degeneration in rats, with a marked reduction in dopamine levels .

- Human Health Impact : A case report documented autoimmune hepatitis in a woman following prolonged exposure to DDVP, showcasing its potential for severe liver damage and systemic effects .

- Cancer Risk Assessment : In the Agricultural Health Study, no significant association was found between DDVP exposure and overall cancer incidence; however, specific cancers such as non-Hodgkin lymphoma showed suggestive elevated risks .

Environmental Impact

DDVP is known for its persistence in the environment, raising concerns about its accumulation in urban waterways and potential effects on non-target species. Its widespread use necessitates careful monitoring and regulation to mitigate ecological risks.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying DDVP residues in agricultural samples?

Gas chromatography-mass spectrometry (GC-MS) with internal standardization is the gold standard. A validated protocol involves:

- Preparing calibration standards by spiking DDVP into acetone with diethyl pimelate (4.0 µg/mL) as an internal standard .

- Using a 30 m × 0.25 mm × 0.25 µm capillary column and splitless injection mode for optimal separation .

- Quantifying via peak area ratios (DDVP vs. internal standard) to minimize matrix interference .

Q. What are the established safe residue limits for DDVP in food products?

Regulatory thresholds vary:

- EFSA : 0.01 mg/kg (10 ppb) .

- US EPA : 0.02–2 ppm for agricultural commodities . Note: Even sub-threshold detections (e.g., 9.0 × 10⁻⁵ µg/mL in beans) may require risk reassessment due to cumulative exposure .

Q. How should calibration standards be prepared for DDVP quantification?

- Dissolve DDVP in acetone with diethyl pimelate (internal standard) at 4.0 µg/mL.

- Prepare serial dilutions (e.g., 0.200–0.250 mL in 50 mL flasks) and validate linearity (R² > 0.99) across expected concentration ranges .

Advanced Research Questions

Q. How can discrepancies between detected DDVP levels and regulatory thresholds be resolved methodologically?

- Statistical analysis : Apply Monte Carlo simulations to model exposure variability .

- Matrix effects : Use matrix-matched calibration (e.g., bean extract) to correct for signal suppression/enhancement in GC-MS .

- Sensitivity limits : Compare instrument detection limits (e.g., 1.6 × 10⁻⁵ µg/mL) with regulatory thresholds to assess reporting confidence .

Q. What microbial strains and enzymatic pathways enable DDVP bioremediation?

- Trichoderma atroviride strain T23 degrades DDVP via hydrolysis, producing dimethyl phosphate and dichloroacetaldehyde .

- Key enzymes: Paraoxonase-like enzymes catalyze the cleavage of the phosphate ester bond. Monitor degradation kinetics using LC-MS/MS .

Q. What experimental design considerations are critical for in vivo DDVP toxicity studies?

- Dosage : Induce rats with 3.3 mg kg⁻¹ body weight DDVP for 14 days to model chronic exposure .

- Controls : Include untreated groups and solvent-only controls to isolate DDVP-specific effects .

- Endpoint assays : Measure acetylcholinesterase inhibition in brain tissue and oxidative stress markers (e.g., malondialdehyde) .

Q. What metabolic pathways contribute to DDVP genotoxicity?

- Phase I metabolism : Hepatic CYP450 enzymes convert DDVP to dichloroacetaldehyde, a reactive intermediate .

- DNA methylation : DDVP’s methyl groups may alkylate DNA, though evidence is inconclusive. Use Ames tests with S9 metabolic activation to assess mutagenicity .

Q. How do enzymatic mechanisms differ between paraoxonase-like enzymes and traditional organophosphate hydrolases?

Properties

CAS No. |

72-00-4 |

|---|---|

Molecular Formula |

C6H11Cl2O4P |

Molecular Weight |

249.03 g/mol |

IUPAC Name |

2,2-dichloroethenyl diethyl phosphate |

InChI |

InChI=1S/C6H11Cl2O4P/c1-3-10-13(9,11-4-2)12-5-6(7)8/h5H,3-4H2,1-2H3 |

InChI Key |

BVZSTBILYMMKCG-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OC=C(Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.